molecular formula C9H11NO2S B13205606 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}acetic acid

2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}acetic acid

Cat. No.: B13205606
M. Wt: 197.26 g/mol
InChI Key: SSYZJKHRNUWKNI-UHFFFAOYSA-N
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Description

2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}acetic acid: is a heterocyclic compound that features a thienopyridine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique arrangement of sulfur and nitrogen atoms within the thienopyridine ring system imparts distinct chemical properties that can be exploited for various scientific purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the formation of the thienopyridine core, followed by functionalization to introduce the acetic acid moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. Key considerations include the selection of raw materials, reaction optimization, and purification techniques to meet the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetic acid
  • 4-{5-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-7-yl}benzene-1,2-diol
  • 5,6,7,7a-tetrahydrothieno[3,2-c]pyridine-2(4H)-one hydrochloride

Uniqueness

2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-4-yl)acetic acid

InChI

InChI=1S/C9H11NO2S/c11-9(12)5-7-6-2-4-13-8(6)1-3-10-7/h2,4,7,10H,1,3,5H2,(H,11,12)

InChI Key

SSYZJKHRNUWKNI-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=C1SC=C2)CC(=O)O

Origin of Product

United States

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